Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Efficient Synthesis and Selective Inhibition
A study details the efficient synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines, demonstrating selective inhibition of urokinase-type plasminogen activator (uPA) with IC50 values ranging from 70-320 nM. The synthesis involves key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate, highlighting the compound's potential in developing new classes of synthetic uPA inhibitors (Bridges et al., 1993).
Domino Process for Synthesis
Another research utilized an aza-Wittig reaction, followed by carbodiimide-mediated ring closure and enol-induced ring interconversion, in a domino process to synthesize 4-methylene-4H-3,1-benzoxazines. This showcases the compound's role in enabling complex chemical transformations and the synthesis of heterocyclic systems with potential pharmaceutical applications (Fresneda et al., 2007).
Development of Medicinally Interesting Libraries
Research on the parallel solution-phase synthesis of a 72-membered benzo[b]thiophene library reports the preparation of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophenes. These compounds were synthesized using palladium-catalyzed substitution of 3-iodobenzo[b]thiophenes, illustrating the compound's utility in generating diverse molecular libraries for drug discovery (Cho et al., 2010).
Photochemical Degradation Studies
The photochemical degradation of monomethylated benzo[b]thiophenes in aqueous solution was studied to understand the fate of crude oil components after an oil spill. This research highlights the environmental applications of studying such compounds, focusing on their degradation pathways and the formation of carboxylic acids and sulfobenzoic acids as degradation products (Bobinger & Andersson, 1998).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-7-9-12(10-8-11)17(20)19-15-13-5-3-4-6-14(13)23-16(15)18(21)22-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBROTQTLCVDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.